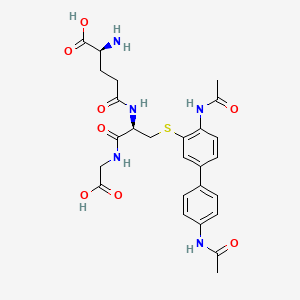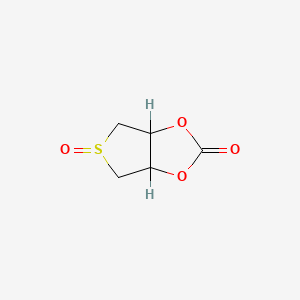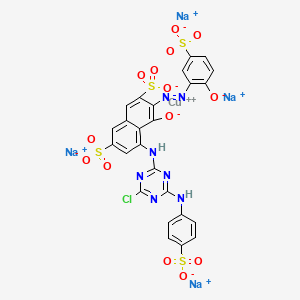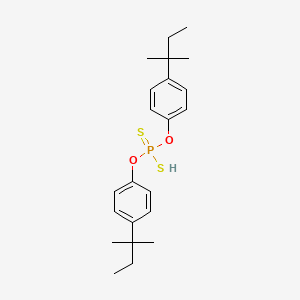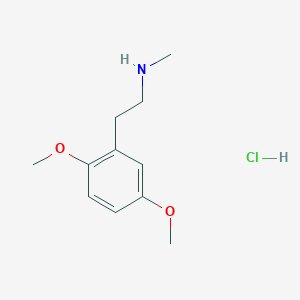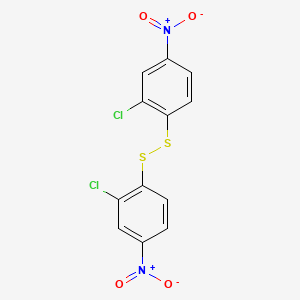
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, hydroxyl groups, and a dithio linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a chlorinated benzene derivative, nitration is performed to introduce nitro groups, followed by reduction to form amino groups.
Diazotization and Coupling: The amino groups are then diazotized and coupled with another chlorinated phenol derivative to form the dithio linkage.
Oxidation: The final step involves oxidation to introduce the hydroxy(oxido)amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, (3-Chloro-
特性
CAS番号 |
20201-04-1 |
|---|---|
分子式 |
C12H6Cl2N2O4S2 |
分子量 |
377.2 g/mol |
IUPAC名 |
2-chloro-1-[(2-chloro-4-nitrophenyl)disulfanyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
InChIキー |
YTRIFDOUNIQSBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SSC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


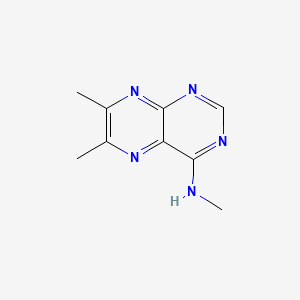
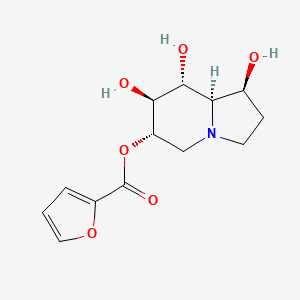
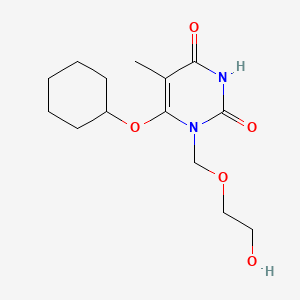
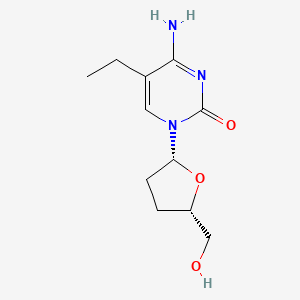
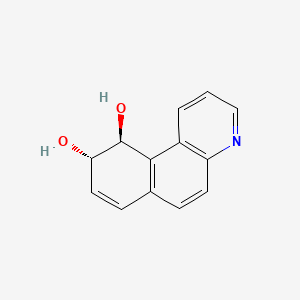
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

